2-amino-5-(methylthio)benzoic acid
Description
2-Amino-5-(methylthio)benzoic acid is a substituted benzoic acid derivative featuring an amino group (-NH₂) at the 2-position and a methylthio (-SCH₃) group at the 5-position of the aromatic ring. For instance, describes the synthesis of 2-chloro-5-(methylthio)aniline from 2-chloro-5-(methylthio)benzoic acid via a Curtius rearrangement , suggesting that this compound may serve as a precursor in pharmaceutical or ligand synthesis.
Properties
CAS No. |
76745-74-9 |
|---|---|
Molecular Formula |
C8H9NO2S |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
2-amino-5-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C8H9NO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H,10,11) |
InChI Key |
MZTWBIOQIFRFNF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nitration of 4-methyl-3-nitrobenzenesulfonic acid followed by reduction and subsequent functional group transformations . Another approach uses 2-methyl-5-nitrophenol as a starting material, which undergoes nitration, reduction, and methylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing robust and scalable reaction conditions. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-amino-5-(methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group using reducing agents such as iron powder in acidic conditions.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Electrophiles like acyl chlorides, sulfonyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Acylated or sulfonylated products.
Scientific Research Applications
2-amino-5-(methylthio)benzoic acid has diverse applications in scientific research:
Medicine: It serves as a building block for the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-5-(methylthio)benzoic acid and its derivatives involves interactions with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit enzymes or bind to receptors, modulating biological pathways. The exact mechanism depends on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 2-amino-5-(methylthio)benzoic acid with structurally related compounds, focusing on substituents, molecular properties, and applications:
Key Structural and Functional Differences:
Chlorine in 5-amino-2-chlorobenzoic acid introduces electron-withdrawing effects, stabilizing the molecule against oxidation compared to methyl or methylthio groups .
Biological and Industrial Applications: 2-Amino-5-methoxybenzoic acid is utilized in azo reactive dyes for textiles, as seen in , where similar benzoic acid derivatives are diazotized and coupled with aromatic amines . 2-Amino-5-(methylsulphamoyl)benzoic acid () contains a sulfonamide group, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase inhibitors) .
Synthetic Flexibility: The ethylthio and methoxy groups in 4-amino-5-(ethylthio)-2-methoxybenzoic acid () demonstrate how alkylation of the thioether can modulate steric and electronic properties for targeted drug delivery .
Research Findings and Data Gaps
- Physicochemical Data: Experimental data (e.g., melting point, solubility) for this compound are absent in the evidence. However, analogs like 2-amino-5-methylbenzoic acid (melting point ~245°C) and 5-amino-2-chlorobenzoic acid (solubility in polar solvents) provide indirect benchmarks.
- Theoretical Studies: highlights computational methods (e.g., DFT) for analyzing tautomeric forms of brominated benzoic acids , suggesting similar approaches could predict the reactivity of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
